molecular formula C10H12BrFN2O2 B1469746 Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate CAS No. 1446793-48-1

Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate

Cat. No. B1469746
CAS RN: 1446793-48-1
M. Wt: 291.12 g/mol
InChI Key: DFXRRHFXHIFOSO-UHFFFAOYSA-N
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Description

Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate is a chemical compound with the CAS Number: 1446793-48-1 . It has a molecular weight of 291.12 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The molecular formula of Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate is C10H12BrFN2O2 . The InChI Code is 1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15) .


Physical And Chemical Properties Analysis

Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate has a molecular weight of 291.12 . It is a pale-yellow to yellow-brown sticky oil to semi-solid . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate serves as an intermediate in the synthesis of complex organic molecules. For example, it is involved in the formation of isostructural compounds through interactions like bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, demonstrating its utility in studying crystal structures and intermolecular interactions (Baillargeon et al., 2017).

Chemical Reactions and Mechanisms

In chemical synthesis, tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate is used in various reactions, including Diels-Alder reactions, showcasing its versatility in constructing diverse organic frameworks and enabling the synthesis of novel compounds with potential biological activities (Padwa et al., 2003). Additionally, it acts as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), by undergoing processes like acylation, nucleophilic substitution, and reduction, highlighting its role in medicinal chemistry (Zhao et al., 2017).

Material Science and Engineering

In material science, tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate derivatives are used in the preparation of advanced materials, such as nanoparticles, demonstrating its application in the development of new materials with enhanced properties for various technological applications (Fischer et al., 2013).

Safety and Hazards

The safety information for Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

properties

IUPAC Name

tert-butyl N-(6-bromo-5-fluoropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXRRHFXHIFOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-5-fluoro-2-picolinic acid (2 g, 9.09 mmol) in tert-butanol (46 mL) and triethylamine (1.27 mL, 9.09 mmol, Eq: 1.00) was added DPPA (1.97 mL, 9.09 mmol). The slurry was stirred at room temperature until all solids dissolved (˜15 min), after which it was heated to 85° C. for 2 h. Upon cooling the mixture was concentrated onto silica gel and chromatographed (silica, 5% to 30% EtOAc in hexanes) to give slightly impure (6-bromo-5-fluoro-pyridin-2-yl)-carbamic acid tert-butyl ester (1.55 g, 59%). 1H NMR (400 MHz, CHLOROFORM-d6) δ ppm 7.97 (d, J=8.6 Hz, 1H), 7.43 (d, J=8.6 Hz, 1H), 1.53 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Name
Quantity
1.97 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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